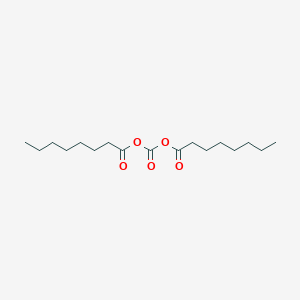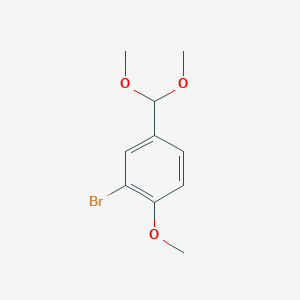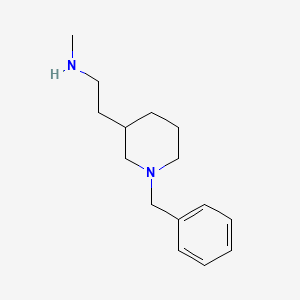
2-(1-benzylpiperidin-3-yl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug design .
準備方法
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and subsequent functionalization. Industrial production methods often employ similar strategies but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
化学反応の分析
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
科学的研究の応用
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine has several scientific research applications:
作用機序
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
類似化合物との比較
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects.
Matrine: Exhibits anticancer and antiviral activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
特性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
InChIキー |
GXDDFTODYOACGW-UHFFFAOYSA-N |
正規SMILES |
CNCCC1CCCN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



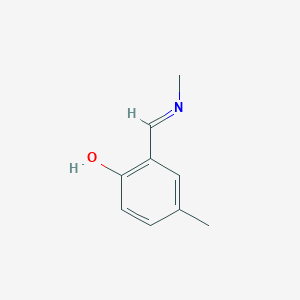

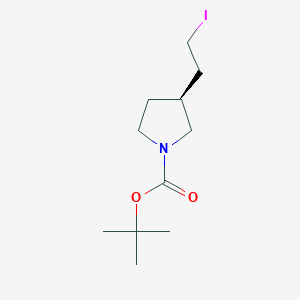
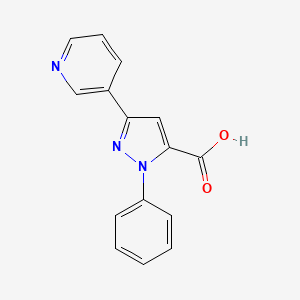
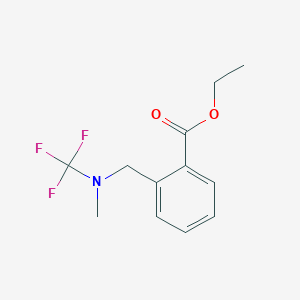

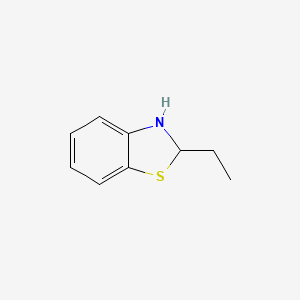

![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

